Product packaging for 4,4-Dimethyl-2-phenyl-2-oxazoline(Cat. No.:CAS No. 19312-06-2)

4,4-Dimethyl-2-phenyl-2-oxazoline

Cat. No.: B092119
CAS No.: 19312-06-2
M. Wt: 175.23 g/mol
InChI Key: UGNSMKDDFAUGFT-UHFFFAOYSA-N
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Description

Overview of Oxazoline (B21484) Heterocycles in Synthetic Chemistry and Catalysis

Oxazolines are five-membered heterocyclic compounds containing both a nitrogen and an oxygen atom in the ring. wikipedia.org Their unique structural and electronic properties make them highly valuable in various domains of chemical research. benthamdirect.com The oxazoline ring is generally stable and shows resistance to nucleophiles, radicals, oxidizing agents, and acids, which allows for its use in applications that require high chemical resilience. mdpi.com

One of the most significant applications of oxazolines is in the field of asymmetric catalysis, where chiral oxazoline-containing ligands are employed to induce stereoselectivity in metal-catalyzed reactions. researchgate.netacs.org The ease of their synthesis from readily available chiral amino alcohols makes them particularly attractive for creating a diverse range of ligands. acs.org Furthermore, oxazolines serve as important building blocks in the synthesis of more complex molecules, act as protecting groups for carboxylic acids, and are used as monomers in polymerization reactions. wikipedia.orgbenthamdirect.com

The synthesis of oxazolines can be achieved through various methods, including the reaction of nitriles with amino alcohols, the cyclization of β-hydroxy amides, and the reaction of aldehydes with amino alcohols followed by oxidation. organic-chemistry.org

Significance of 4,4-Dimethyl-2-phenyl-2-oxazoline as a Model System and Advanced Intermediate

This compound, with the chemical formula C₁₁H₁₃NO, is a specific 2-aryl-2-oxazoline that has garnered attention in chemical research. nih.govchemicalbook.com Its structure, featuring a phenyl group at the 2-position and two methyl groups at the 4-position of the oxazoline ring, provides a valuable scaffold for various chemical transformations.

This compound serves as an important intermediate in the synthesis of other molecules. For instance, it is an intermediate in the synthesis of an isotope-labeled version of 2-Methyl Hippuric Acid, a metabolite of o-xylene. It can also be used to synthesize an ester-ammonium salt through the rupture of the oxazoline ring. chemicalbook.com

In the realm of catalysis, this compound has been utilized as a ligand in cross-coupling reactions. It has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids. chemicalbook.com Furthermore, it has been incorporated into half-sandwich cycloruthenated complexes that have shown promising catalytic activity in the reduction of nitroarenes. The study of its lithiation and subsequent reactions further highlights its utility as a versatile intermediate in organic synthesis. acs.org

The compound's physical and spectral properties have been well-characterized, providing a solid foundation for its use as a model system in spectroscopic and crystallographic studies. mdpi.comnih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃NO nih.gov
Molecular Weight 175.23 g/mol nih.gov
Melting Point 20-24 °C chemicalbook.com
Boiling Point 124 °C at 20 mm Hg chemicalbook.com
Density 1.025 g/mL at 25 °C
Refractive Index (n20/D) 1.5322 chemicalbook.com

Spectroscopic Data of this compound

Spectroscopy Type Key Features
¹H NMR Data available, provides information on the proton environment. nih.gov
¹³C NMR Data available, indicates the different carbon environments. nih.gov
Infrared (IR) Spectra available, showing characteristic vibrational modes. nih.gov
Mass Spectrometry (MS) GC-MS data available, confirming the molecular weight. nih.gov
UV-Vis UV-Vis spectrum has been recorded. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B092119 4,4-Dimethyl-2-phenyl-2-oxazoline CAS No. 19312-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-2-phenyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNSMKDDFAUGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302425
Record name 4,4-Dimethyl-2-phenyl-2-oxazoline
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19312-06-2
Record name 19312-06-2
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Record name 4,4-Dimethyl-2-phenyl-2-oxazoline
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Record name 4,4-Dimethyl-2-phenyl-2-oxazoline
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Synthetic Methodologies for 4,4 Dimethyl 2 Phenyl 2 Oxazoline

Established Cyclization Protocols

Traditional methods for the synthesis of 4,4-dimethyl-2-phenyl-2-oxazoline primarily rely on cyclization reactions. These protocols are well-documented and have been fundamental in the laboratory-scale production of this compound.

Cyclization of 2-Amino-2-methyl-1-phenylpropan-1-ol with Carboxylic Acid Derivatives

A foundational method for synthesizing this compound involves the reaction of a β-amino alcohol with a carboxylic acid or its derivatives. Specifically, the cyclization of 2-amino-2-methyl-1-propanol (B13486) with benzoic acid or its derivatives is a common approach. This reaction is a type of dehydrative cyclization. mdpi.com

The process generally involves heating the reactants, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water, to drive the reaction towards the formation of the oxazoline (B21484) ring. The intramolecular condensation between the hydroxyl group of the amino alcohol and the carboxyl group of the acid results in the formation of the five-membered heterocyclic ring.

Condensation Reactions Utilizing Anhydrous Conditions

To enhance the yield and purity of this compound, condensation reactions are frequently carried out under anhydrous conditions. The removal of water is crucial as it is a byproduct of the cyclization and its presence can lead to reversible reactions or undesired side products. One established technique involves the azeotropic removal of water by refluxing the reaction mixture in a suitable solvent like xylene, often employing a Dean-Stark apparatus. mdpi.com

Alternative strategies to achieve anhydrous conditions include the use of stoichiometric dehydrating agents. These reagents chemically bind with water, thus shifting the equilibrium towards the product. However, this approach can generate significant chemical waste. mdpi.com

Advanced Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and scalable methods for the synthesis of oxazolines, including this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technology has been successfully applied to the synthesis of oxazolines, offering several advantages over conventional heating methods, including drastically reduced reaction times and often improved yields. nih.govnih.gov

In a typical microwave-assisted synthesis of this compound, the reactants are subjected to microwave irradiation in a suitable solvent. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can significantly enhance the rate of the cyclization reaction. nih.gov For instance, the synthesis of 5-phenyl oxazoles from benzaldehyde (B42025) and 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation at 65 °C was achieved in just 8 minutes with a 96% yield. nih.gov

ReactantsConditionsProductYieldReference
Benzaldehyde, TosMICMicrowave (350W), K3PO4, IPA, 65°C, 8 min5-phenyl oxazole96% nih.gov
2-aminobenzophenones, ureaMicrowave (200W), acetic acid, 140°C, 30-45 min4-phenylquinazolin-2(1H)-one derivatives31-92% nih.gov

Catalytic Methods for Oxazoline Formation

The development of catalytic methods for oxazoline synthesis represents a significant advancement in the field. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to stoichiometric approaches. mdpi.comorganic-chemistry.org

Various catalysts have been explored for this transformation. For example, copper-N-heterocyclic carbene (NHC) complexes have been shown to effectively catalyze the reaction of nitriles with amino alcohols to produce 2-substituted oxazolines under milder conditions. organic-chemistry.org Another approach involves the use of triflic acid (TfOH) to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, generating water as the only byproduct. mdpi.com This method is notable for its good functional group tolerance and can be adapted for a one-pot synthesis directly from carboxylic acids and amino alcohols. mdpi.com

CatalystReactantsKey FeaturesReference
Copper-NHC complexesNitriles, amino alcoholsMilder conditions, less wasteful organic-chemistry.org
Triflic Acid (TfOH)N-(2-hydroxyethyl)amides or Carboxylic acids and amino alcoholsGenerates only water as a byproduct, good functional group tolerance, one-pot synthesis possible mdpi.com

Continuous Flow Processes for Production

Continuous flow chemistry offers a safe and scalable platform for the production of chemical compounds. rsc.org This technology has been applied to the synthesis of oxazolines, demonstrating the potential for rapid and efficient production. rsc.org In a flow process, reactants are continuously pumped through a reactor where the reaction occurs. This allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and purity. rsc.org

A notable example is the rapid flow synthesis of oxazolines from β-hydroxy amides using Deoxo-Fluor® at room temperature. rsc.org This method avoids the need for cryogenic cooling often required in batch reactions and can be run continuously for extended periods, highlighting its potential for large-scale production. rsc.org

ReactantsReagentConditionsKey AdvantagesReference
β-hydroxy amidesDeoxo-Fluor® (1.35 eq.)Flow reactor, room temperatureRapid synthesis, no cooling required, potential for continuous, large-scale production rsc.org

Optimization of Reaction Parameters for Yield and Purity

The synthesis of 2-oxazolines, including this compound, is highly sensitive to reaction conditions. Fine-tuning these parameters is crucial for maximizing product yield and ensuring high purity by minimizing side reactions. Key parameters that are frequently optimized include catalysts, solvents, temperature, and reactant stoichiometry.

One of the most common methods for synthesizing 2-oxazolines is the dehydrative cyclization of N-(β-hydroxyethyl)amides. The choice of the promoting acid catalyst is critical in this process. Studies have shown that strong acids are more effective; for instance, Triflic acid (TfOH) provides significantly better yields compared to weaker acids like methanesulfonic acid (MsOH) or trifluoroacetic acid (TFA). mdpi.com The optimal stoichiometry of the acid catalyst is also a key factor, with studies indicating that using 1.5 equivalents of TfOH can maximize the product yield. mdpi.com

Temperature plays a significant role, with higher temperatures generally favoring the reaction. For the TfOH-promoted cyclization, operating at 80 °C was found to be optimal, as lower temperatures resulted in diminished yields. mdpi.com Similarly, in the synthesis of 2-phenyloxazoline from benzonitrile (B105546) and 2-aminoethanol, the reaction yield increased with temperature, peaking at 100 °C. researchgate.net

The choice of solvent can also influence the reaction outcome. While some transformations show minimal solvent effects, with various solvents like 1,2-dichloroethane (B1671644) (DCE) and others giving similar results mdpi.com, other methods are highly solvent-dependent. For instance, in the base-free synthesis of 4-substituted 2-oxazolines via intramolecular cyclodemesylation, polar protic solvents like ethanol (B145695) were found to be most effective, leading to quantitative yields. thieme-connect.com In contrast, polar aprotic solvents such as MeCN, THF, and DMF, or nonpolar solvents like DCM and toluene, resulted in significantly lower conversions. thieme-connect.com

The molar ratio of the reactants is another critical parameter to optimize. In the synthesis of 2-phenyloxazoline catalyzed by copper complexes, the yield was dramatically affected by the ratio of benzonitrile to 2-aminoalcohol. An increase in this ratio from 1:1 to 1:4 led to a substantial rise in product yield from 18% to 90%. researchgate.net

To improve efficiency and align with green chemistry principles, alternative methodologies have been developed. Microwave-assisted synthesis offers a rapid and efficient route to chiral oxazolines, often proceeding smoothly under solvent-free conditions with a recoverable heterogeneous catalyst. rsc.org Another approach is the one-pot oxidative cyclization of aldehydes with amino alcohols using N-bromosuccinimide (NBS) as an oxidizing agent, which is characterized by mild conditions and high yields. organic-chemistry.org

The following table summarizes the optimization of various reaction parameters from different studies.

ParameterVariationOptimal ConditionYield (%)Reference
Acid Catalyst TfOH vs. MsOH, TFA1.5 eq. TfOH95% mdpi.com
Temperature 40°C vs. 60°C vs. 80°C80°C (in DCE)95% mdpi.com
Temperature 80°C vs. 100°C vs. 120°C100°C84% researchgate.net
Solvent EtOH vs. MeCN vs. DCMEthanol at 45°C96% thieme-connect.com
Reactant Ratio Benzonitrile:Aminoalcohol1:490% researchgate.net

Regioselective Synthesis of Substituted Derivatives

The oxazoline ring is a powerful directing group in organic synthesis, enabling the regioselective functionalization of attached aromatic systems. This property is extensively used to synthesize substituted derivatives of 2-phenyl-2-oxazolines, where substituents are introduced at specific positions on the phenyl ring.

A prominent method for achieving regioselectivity is through ortho-metallation. The nitrogen atom of the oxazoline ring coordinates to a metal, directing deprotonation or metalation to the ortho position of the phenyl ring. This directed ortho-metallation generates a nucleophilic intermediate that can react with various electrophiles.

One of the most effective strategies for creating substituted phenyl-2-oxazolines is the nickel-phosphine complex-catalyzed cross-coupling of Grignard reagents with halogenated 2-phenyl-2-oxazolines. acs.org This method allows for the regioselective synthesis of 2-(monosubstituted phenyl) and unsymmetrically 2-(disubstituted phenyl) 2-oxazolines. acs.orgacs.org A key finding is that the reaction exhibits high regioselectivity when one of the halogen atoms on the phenyl ring is positioned ortho to the oxazoline moiety. acs.org For example, in 2-(2,4-dichlorophenyl)-2-oxazoline, the Grignard reagent preferentially displaces the ortho-chlorine atom. acs.org

The versatility of the oxazoline directing group has been demonstrated in other regioselective C-H functionalization reactions. Ruthenium-catalyzed reactions have been used to achieve ortho-silylation and ortho-propionylation of 2-phenyloxazolines. researchgate.net In these processes, the oxazoline ring is essential for directing the catalyst to the specific C-H bond on the benzene (B151609) ring. researchgate.net

The following table provides examples of the regioselective synthesis of substituted 2-phenyl-2-oxazoline (B1210687) derivatives.

Starting MaterialReagentCatalystProductSelectivityReference
2-(2-Bromophenyl)-2-oxazolinePhenylmagnesium chlorideNiCl₂(dppp)2-(2-Biphenyl)-2-oxazolineOrtho-coupling acs.org
2-(2,4-Dichlorophenyl)-2-oxazolineEthylmagnesium chlorideNiCl₂(dppe)2-(2-Chloro-4-ethylphenyl)-2-oxazolineOrtho-coupling acs.org
2-PhenyloxazolineTriethylsilaneRu₃(CO)₁₂2-(2-Triethylsilylphenyl)-2-oxazolineOrtho-silylation researchgate.net
2-PhenyloxazolineCO, Ethylene (B1197577)Ru₃(CO)₁₂2-(2-Propionylphenyl)-2-oxazolineOrtho-propionylation researchgate.net

These regioselective methods are invaluable for constructing complex molecules and creating a library of substituted this compound derivatives for further applications in catalysis and materials science.

Chemical Reactivity and Transformations of 4,4 Dimethyl 2 Phenyl 2 Oxazoline

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group of 4,4-dimethyl-2-phenyl-2-oxazoline can undergo electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic rings. libretexts.orgyoutube.com The oxazoline (B21484) moiety plays a crucial role in these transformations by directing incoming electrophiles.

Halogenation represents a key electrophilic aromatic substitution reaction. While specific studies on the direct halogenation of this compound are not extensively detailed in the provided results, the principles of electrophilic aromatic substitution suggest that this reaction is feasible. libretexts.org The oxazoline group is known to be an ortho, para-director, meaning that incoming electrophiles, such as halogens, would preferentially add at the positions ortho or para to the point of attachment on the phenyl ring.

A significant and widely utilized reaction involving the phenyl group is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org In this process, the oxazoline ring acts as a powerful directing group, facilitating the deprotonation of the ortho-position on the phenyl ring by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orguu.nl This creates a stabilized aryllithium intermediate.

This lithiated species is a potent nucleophile and can react with a wide array of electrophiles to introduce various substituents specifically at the ortho position. wikipedia.orgcardiff.ac.uk For instance, the reaction of the lithiated intermediate of this compound with triphenyltin (B1233371) chloride yields the corresponding ortho-stannylated product.

Mechanistic studies on the ortholithiation of this compound using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) have shown that the reaction proceeds through a monosolvated-monomer mechanism. The oxazolinyl group also directs the palladation of the phenyl ring, forming organopalladium complexes that are valuable in cross-coupling reactions. researchgate.netresearchgate.net

Table 1: Examples of Directed Ortho-Metalation Reactions
Starting MaterialReagentsProductReference
This compound1. sec-BuLi 2. SnPh₃Cl4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole
2-Phenyl-2-oxazoline (B1210687)Pd(OAc)₂Di-μ-acetatobis-[2-(2-oxazolinyl)phenyl,1-C,3-N]dipalladium(II) researchgate.net

Nucleophilic Reactivity and Ring-Opening Processes

The oxazoline ring itself is susceptible to nucleophilic attack, which can lead to ring-opening and the formation of various derivatives. These reactions often require acidic or basic conditions to proceed. nih.gov

The oxazoline ring can be reduced to yield N-substituted ethanolamine (B43304) derivatives. For example, half-sandwich cycloruthenated complexes derived from this compound have been used as catalysts for the reduction of nitroarenes using sodium borohydride (B1222165) as the reducing agent. This demonstrates a pathway to amine-containing compounds, although it is the nitro group on a separate molecule being reduced, catalyzed by the oxazoline complex.

The oxazoline ring can be opened by various nucleophiles. umich.edu Under acidic conditions, nucleophilic attack typically occurs at the C5 position of the ring. nih.gov For instance, acidic sulfonimides can open the 2-oxazoline ring to form sulfonimidation products. umich.edu Thiophenols and phenols have also been used as nucleophiles to open the ring. umich.edu Another example is the potassium tert-butoxide-promoted ring-opening N-alkylation of 2-oxazolines with benzyl (B1604629) chlorides to produce 2-aminoethyl acetate (B1210297) derivatives. nih.gov

Table 2: Nucleophilic Ring-Opening Reactions
Oxazoline SubstrateNucleophile/ReagentsProduct TypeReference
2-Phenyl-2-oxazolineAcidic sulfonimidesSulfonimidation product umich.edu
2-Methyl-2-oxazolineBenzyl bromide, KOt-Bu2-Aminoethyl acetate derivative nih.gov

The hydrolysis of the oxazoline ring is a common transformation that yields a carboxylic acid and an amino alcohol. This reaction typically proceeds under acidic or basic conditions. warwick.ac.ukresearchgate.net For 2-aryl-4,4-dimethyl-2-oxazolines, methods have been developed to facilitate this hydrolysis to produce aryl carboxylic acids. acs.org The hydrolysis of poly(2-oxazoline)s, which are polymers made from oxazoline monomers, is a well-studied process that results in the formation of linear poly(ethylene imine) copolymers. warwick.ac.uk This process underscores the susceptibility of the amide linkage within the hydrolyzed ring structure to cleavage.

Oxidation Reactions and Oxazolone Formation

The oxidation of the 2-oxazoline ring is a key transformation, though it typically leads to aromatization rather than the formation of an oxazolone. The primary oxidative pathway for 2-aryl-2-oxazolines involves dehydrogenation to yield the corresponding oxazole. This aromatization can be achieved using various oxidizing agents. rsc.org

One effective method employs activated manganese dioxide (MnO₂) to convert 2-aryl-substituted oxazolines into oxazoles. rsc.orgacsgcipr.org This process is often conducted under flow chemistry conditions, where a solution of the oxazoline is passed through a heated column packed with MnO₂. rsc.org The reaction is advantageous as it often requires no complex workup or purification procedures. rsc.org Other reagents reported for the oxidative aromatization of oxazolines to oxazoles include copper(II) bromide with DBU, nickel peroxide (NiO₂), and N-bromosuccinimide (NBS) under UV light. rsc.org

It is important to note that the direct oxidation of a pre-formed 2-oxazoline ring to a 5(4H)-oxazolone is not the standard synthetic route. 5(4H)-Oxazolones are more commonly synthesized through the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640). researchgate.netbiointerfaceresearch.com

Table 1: Examples of Oxidative Aromatization of 2-Aryl-Oxazolines to Oxazoles This table presents data for the oxidation of various 2-aryl-oxazolines, demonstrating a general reaction applicable to the phenyl-substituted title compound.

Oxazoline PrecursorOxidizing AgentSolventTemperature (°C)Isolated Yield (%)Reference
2-Phenyl-2-oxazolineActivated MnO₂DME6079 rsc.org
2-(Pyridin-2-yl)-2-oxazolineActivated MnO₂DME6065 rsc.org
2-Styryl-2-oxazolineActivated MnO₂DME6050 rsc.org

Derivatization and Functionalization Strategies

The this compound scaffold can be functionalized to introduce new chemical properties and create complex molecular architectures. Strategies include the incorporation of organometallic centers and chalcogen atoms.

Organotin functionalities can be appended to the 2-phenyl-2-oxazoline structure, primarily through the functionalization of the phenyl ring. A key strategy involves a bromine-lithium exchange followed by reaction with a tin halide. This is typically achieved by starting with a 2-(2′-bromophenyl)-2-oxazoline precursor. Treatment with n-butyllithium (n-BuLi) generates a lithiated intermediate, which then reacts with an organotin electrophile, such as triphenyltin chloride (Ph₃SnCl), to yield the desired organotin-functionalized oxazoline. researchgate.net

An alternative approach involves the direct lithiation of a related oxazoline, 4,4-dimethyl-2-(o-tolyl)-4,5-dihydrooxazole. In this case, n-BuLi selectively deprotonates the methyl group on the tolyl ring. The resulting lithiated species can then be trapped with Ph₃SnCl to introduce the organotin moiety. researchgate.net These methods provide good yields for creating tetraorganotin compounds that feature a chelating oxazoline group. researchgate.net

Table 2: Synthetic Approaches to Organotin-Functionalized Oxazolines

Starting MaterialReagentsProductYield (%)Reference
2-(2'-Bromophenyl)-4,4-dimethyl-2-oxazoline1. n-BuLi 2. Ph₃SnCl2-(2'-(Triphenylstannyl)phenyl)-4,4-dimethyl-2-oxazoline74 researchgate.net
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole1. n-BuLi 2. Ph₃SnCl4,4-Dimethyl-2-(2'-(triphenylstannylmethyl)phenyl)-4,5-dihydrooxazoleGood researchgate.net

Synthesis of Chalcogenide Derivatives

The direct introduction of chalcogens (S, Se, Te) onto the this compound ring presents challenges. The synthesis of thio-analogues (thiazolines) typically starts from β-amino thiols rather than by converting an existing oxazoline. organic-chemistry.org Furthermore, monomers bearing unprotected thiol groups are generally incompatible with the common cationic ring-opening polymerization (CROP) of 2-oxazolines, as the nucleophilic thiol acts as a terminating agent. mdpi.com

To overcome this, the primary strategy for creating sulfur-functionalized poly(2-oxazoline)s involves the synthesis of a monomer with a protected thiol group. For instance, a 2-oxazoline monomer bearing a 4-methoxybenzyl-protected thiol can be synthesized and subsequently polymerized. The protecting group can then be removed under acidic conditions to reveal the pendant thiol groups on the polymer chain. researchgate.net Another approach uses a photolabile 2-nitrobenzyl protecting group, allowing for deprotection and subsequent cross-linking upon UV irradiation. mdpi.com

The synthesis of selenium and tellurium derivatives of 2-phenyl-2-oxazoline is not well-documented. The preparation of organoselenium and organotellurium compounds often involves specific precursors, such as aryl mercuric chlorides or the use of reagents like TeBr₄ with other heterocyclic systems like pyrazoles. nih.govgoogle.com

Table 3: Strategies for Introducing Sulfur Functionality to Oxazoline Systems

StrategyDescriptionKey Reagents/PrecursorsReference
Protected Monomer PolymerizationSynthesis of a 2-oxazoline monomer with a protected thiol, followed by polymerization and deprotection.2-[2-(4-methoxybenzylsulfanyl)ethyl]-2-oxazoline, Trifluoroacetic acid researchgate.net
Photolabile ProtectionUse of a monomer with a photolabile protecting group on the thiol, allowing for controlled deprotection with light.2-{2-[(2-nitrobenzyl)thio]ethyl}-4,5-dihydrooxazole, UV light mdpi.com
Thiazoline SynthesisSynthesis of the sulfur analogue of oxazoline from a different starting material.β-amino thiols, carboxylic acids organic-chemistry.org

Creation of Hypervalent Tin Complexes

The 2-phenyl-2-oxazoline moiety is an excellent ligand for creating hypervalent organotin complexes. When an organotin group is attached at the ortho-position of the phenyl ring, the nitrogen atom of the oxazoline ring can form a dative bond to the tin center. researchgate.net This intramolecular N→Sn coordination creates a five-membered chelate ring, increasing the coordination number of the tin atom from four to five (or higher), resulting in a hypervalent species. researchgate.net

The synthesis of these κ²C,N-hypercoordinated compounds is achieved via the ortho-lithiation of a 2-(2′-bromophenyl)-2-oxazoline, followed by reaction with an organotin halide. researchgate.net The existence of this hypervalent interaction is confirmed by comparing the spectroscopic data of ortho-substituted tin complexes with their para-substituted analogues, where such a dative bond cannot form. A significant upfield shift in the ¹¹⁷Sn NMR spectrum for the ortho-isomer compared to the para-isomer provides strong evidence for the intramolecular coordination. researchgate.net This chelation can lead to configurationally stable chiral tin centers.

Table 4: Characterization of Hypervalent Tin-Oxazoline Complexes

Complex TypeKey Structural FeatureEvidence of HypercoordinationReference
Ortho-substituted Tin OxazolineIntramolecular dative N→Sn bond forming a 5-membered chelate ring.Upfield shift in ¹¹⁷Sn NMR chemical shift compared to para-analogue. researchgate.net
Para-substituted Tin OxazolineNo intramolecular N→Sn coordination is possible due to spatial separation.Serves as a non-hypercoordinated reference compound in NMR studies. researchgate.net

Coordination Chemistry and Metal Complexation

Ligand Properties of 4,4-Dimethyl-2-phenyl-2-oxazoline

The coordination behavior of this compound is primarily dictated by its structural features, allowing it to function as either a simple monodentate ligand or a more complex chelating agent.

The most straightforward coordination mode for this compound is through the donation of the lone pair of electrons from its sp2-hybridized nitrogen atom to a metal center. In this capacity, it acts as a classic N-donor monodentate ligand. This type of coordination is observed in the formation of complexes with zinc halides. For instance, the reaction of zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) with aryl-oxazoline ligands results in the formation of four-coordinate, tetrahedral zinc species. researchgate.net In these complexes, two oxazoline (B21484) ligands and two halide atoms bind to the zinc center, with the oxazoline coordinating exclusively through its nitrogen atom. researchgate.net

A more advanced coordination mode involves the formation of a chelate ring through a process known as cyclometalation. For 2-phenyl-2-oxazolines, this typically occurs via the metalation of the ortho-carbon of the phenyl ring. nih.govnih.gov The metal center bonds covalently to this carbon atom while also forming a dative bond with the oxazoline nitrogen. This C,N-chelation results in a stable five-membered ring structure, a motif that is significant in organometallic chemistry. nih.gov This intramolecular activation of a C-H bond is a key feature of its ligand properties and is exemplified in its reactions with palladium and ruthenium. nih.govfrontiersin.org

Synthesis and Characterization of Metal Complexes

The dual coordination capabilities of this compound have led to the synthesis of various well-characterized metal complexes, particularly with transition metals like palladium and ruthenium, and with main group metals such as zinc.

The reaction of 2-phenyl-2-oxazoline (B1210687) with palladium(II) acetate (B1210297) in acetic acid leads to direct ortho-palladation, an example of cyclometalation. nih.gov This process yields a dimeric complex where two palladium centers are bridged by acetate groups. This acetate-bridged dimer can be converted into a more stable chloro-bridged dimer by reacting it with lithium chloride. nih.gov These dimeric complexes can be subsequently cleaved with other ligands, such as triphenylphosphine, to afford mononuclear palladium(II) derivatives. nih.gov The resulting cyclopalladated complex, often called a palladacycle, features a planar five-membered ring containing the palladium atom, the oxazoline nitrogen, and the ortho-carbon of the phenyl ring. nih.gov

Table 1: Synthesis of Cyclopalladated Complexes of 2-Phenyl-2-oxazoline

ReactantReagentsProductYieldReference
2-Phenyl-2-oxazolinePd(OAc)₂, AcONa, AcOHDi-μ-acetatobis-[2-(2-oxazolinyl)phenyl,1-C,3-N]dipalladium(II)63% nih.gov
Di-μ-acetato dipalladium(II) complexLiCl, AcetoneDi-μ-chloro analogQuantitative nih.gov

Similar to palladium, ruthenium can also undergo cyclometalation with 2-phenyl-oxazoline derivatives. The synthesis of half-sandwich cycloruthenated complexes involves the reaction of the appropriate 2-aryl-oxazoline ligand with a ruthenium precursor like [Ru(p-cymene)Cl₂]₂. frontiersin.org This reaction results in the formation of a stable Ru-C bond at the ortho-position of the phenyl ring, creating a five-membered chelate ring with the nitrogen atom. semanticscholar.org The resulting complexes, such as [Ru(p-cymene)(L)Cl] where L is the cyclometalated this compound ligand, have been synthesized and fully characterized by NMR spectroscopy and elemental analysis. frontiersin.org

Table 2: Example of a Cycloruthenated Complex

LigandRuthenium PrecursorComplex FormulaReference
This compound[Ru(p-cymene)Cl₂]₂[Ru(p-cymene)(C₁₁H₁₂NO)Cl] frontiersin.org

The interaction of this compound with zinc(II) halides leads to the formation of coordination complexes. The synthesis is typically straightforward, involving the treatment of a solution of zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) with the oxazoline ligand, which leads to the precipitation of the complex. researchgate.net X-ray crystallographic studies of related aryl-oxazoline zinc complexes show that the ligand coordinates to the zinc center as a monodentate N-donor, resulting in tetrahedral complexes with the general formula [Zn(oxazoline)₂X₂], where X is a halide. researchgate.net

While the synthesis and structure of these zinc(II) halide adducts are established, literature from the conducted searches does not provide information on the subsequent use of these specific complexes in halogenation reactions or the halogenation of the coordinated ligand within the complex. Another relevant reaction involves the direct zincation of 4,4-dimethyloxazoline at the C2 position of the oxazoline ring (not the phenyl ring) using reagents like TMPZnCl·LiCl, which forms a stable zinc-carbon bond and allows for subsequent functionalization, such as arylation through Negishi cross-coupling. rsc.org

Table 3: Synthesis of Zinc(II) Halide Complexes with Aryl-Oxazolines

Zinc SaltLigand TypeResulting Complex StructureCoordination GeometryReference
ZnCl₂ or ZnBr₂Aryl-oxazoline[Zn(oxazoline)₂X₂]Tetrahedral researchgate.net

Lithium Complexes and Coordination Geometry

The deprotonation of 4,4-dimethyl-2-oxazoline (B1220103) using a strong base like n-butyllithium (n-BuLi) is a critical step in the formation of certain complex ligands. For instance, the synthesis of Lithium tris(4,4-dimethyl-2-oxazolin-2-yl)phenyl borate (B1201080) involves the deprotonation of 4,4-dimethyl-2-oxazoline with n-BuLi at low temperatures, followed by a reaction with dichlorophenylborane. acs.org It is essential to achieve quantitative deprotonation of the oxazoline to avoid the formation of multiple unidentified byproducts. acs.org An excess of the resulting 2-lithio-oxazolide is also necessary to prevent the formation of inseparable mixtures with other borane (B79455) species. acs.org This process highlights the role of the lithiated intermediate in constructing more complex ligand frameworks.

Zirconium(IV) Complexes with Scorpionate Ligands

A notable application of this compound is in the formation of scorpionate ligands, specifically the tris(4,4-dimethyl-2-oxazolinyl)phenylborate, denoted as [ToM]⁻. acs.org This ligand is synthesized from 4,4-dimethyl-2-oxazoline and has been used to create novel Zirconium(IV) complexes. acs.org The [ToM]⁻ ligand is designed to be more resistant to cleavage and isomerization compared to traditional tris(pyrazolyl)borate ligands due to the presence of B-C linkages. acs.org The steric bulk of the [ToM]⁻ ligand, which is greater than that of tris(3,5-Me2-pyrazolyl)borate (Tp*), has been quantified by comparing the solid angles of their crystallographically characterized Zirconium(IV) complexes. acs.org

Ligand SystemMetal CenterKey FeatureReference
Tris(4,4-dimethyl-2-oxazolinyl)phenylborate [ToM]⁻Zirconium(IV)Designed for greater stability and resistance to cleavage due to B-C linkages. acs.org acs.org
Tris(3,5-Me2-pyrazolyl)borate (Tp*)Zirconium(IV)Susceptible to isomerization and ligand decomposition through B-N cleavage. acs.org acs.org

Mechanistic Insights into Metal-Ligand Interactions

The interaction between ligands and metal centers is fundamental to controlling the formation and properties of nanoparticles and other complex structures. nih.gov The nature of the metal-ligand bond, which can be covalent, coordinative, or electrostatic, dictates the size, shape, composition, and properties of the resulting materials. nih.gov In the context of this compound, its role as a ligand is crucial in directing the assembly of metal complexes. The steric and electronic properties of the oxazoline moiety influence the coordination environment around the metal ion. For instance, in the formation of Zirconium(IV) complexes with the [ToM]⁻ ligand, the specific B-C linkages are proposed to offer greater resistance to cleavage compared to the B-N bonds found in other scorpionate ligands. acs.org This enhanced stability is a key mechanistic feature that can influence the reactivity and catalytic utility of the resulting metal complex. acs.org

Applications in Catalysis

Asymmetric Catalysis

Asymmetric catalysis, the process of using a chiral catalyst to influence the stereochemical outcome of a reaction, is a cornerstone of modern pharmaceutical and fine chemical synthesis. Ligands containing a chiral oxazoline (B21484) moiety are among the most successful and widely used in this field due to their accessibility, modular nature, and effectiveness in a broad range of metal-catalyzed transformations. acs.org The oxazoline framework, when incorporated into a ligand structure, provides a robust chiral environment that can effectively control the facial selectivity of substrate approach to a metal center.

In asymmetric synthesis, a chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to guide the stereochemical course of a reaction. wikipedia.orgwikiwand.com While 4,4-Dimethyl-2-phenyl-2-oxazoline itself is not chiral, its derivatives, synthesized from chiral amino alcohols, are extensively used as chiral ligands. These ligands coordinate to a metal center, and the inherent chirality of the ligand is transferred to the reaction products.

The effectiveness of oxazoline-containing ligands, such as Phosphinooxazolines (PHOX), stems from the chiral oxazoline moiety which induces asymmetry in the product formation. acs.org These bidentate ligands coordinate to a metal, creating a well-defined chiral pocket that directs the incoming substrate, leading to high enantioselectivity. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the oxazoline ring and the phosphine (B1218219) group, allowing for optimization for specific reactions. acs.orgnih.gov

Table 1: Representative Stereoselective Transformations using Oxazoline-based Ligands

Reaction Type Catalyst/Ligand System Substrate Product Enantiomeric Excess (ee)
Asymmetric Allylic Alkylation Pd / PHOX Ligand 1,3-diphenylallyl acetate (B1210297) Alkylated product Up to 93%

This table presents examples of stereoselective transformations where oxazoline-containing ligands have been successfully applied. Data sourced from multiple studies. acs.orggrafiati.com

Asymmetric hydrogenation is a key reaction for the synthesis of chiral molecules, particularly for producing enantiomerically pure alcohols and amines from prochiral ketones, imines, and olefins. nih.gov Oxazoline-containing ligands, when complexed with transition metals like iridium, rhodium, and palladium, form highly effective catalysts for these transformations. acs.orgdicp.ac.cnresearchgate.net

For instance, iridium complexes of phosphinooxazoline (PHOX) ligands have shown high efficiency in the asymmetric hydrogenation of various substrates. acs.org These catalytic systems are capable of achieving high conversions and excellent enantioselectivities (up to 99% ee) in the hydrogenation of challenging substrates like unfunctionalized olefins and N-protected indoles. acs.orgnih.gov The development of novel phosphine-oxazoline ligands, derived from accessible chiral sources like L-threonine, has further expanded the scope of this methodology to include the synthesis of complex chiral structures like tetrahydroquinolines. nih.gov

Recent advancements have also seen the use of manganese-catalyzed asymmetric hydrogenation with chiral 2-hydroxypyridine-oxazoline ligands, which have demonstrated high efficacy for the reduction of heteroaromatics, simple ketones, and ketimines with high yields and enantioselectivities. dicp.ac.cn

Table 2: Examples of Asymmetric Hydrogenation using Oxazoline-type Ligands

Metal Ligand Type Substrate Type Product Enantiomeric Excess (ee)
Rhodium Bisphosphine with large bite angle 2-substituted dehydromorpholine 2-substituted chiral morpholine Up to 99%
Palladium (R)-DTBM-SegPhos Sterically hindered N-tosylimine Chiral amine Up to 99.9%
Iridium Threonine-derived P-stereogenic phosphinooxazoline N-Boc-2,3-diarylallyl amine 2,3-diarylpropyl amine 99%

This table showcases the versatility of oxazoline-based ligands in the asymmetric hydrogenation of various prochiral substrates. Data compiled from various research findings. nih.govdicp.ac.cnresearchgate.netnih.gov

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic molecular frameworks. When performed under asymmetric catalysis, they provide access to complex chiral molecules from relatively simple starting materials. Oxazoline-based ligands have been successfully employed in promoting enantio- and diastereoselective cycloaddition reactions.

For example, silver-catalyzed [3+2] cycloadditions of azomethine ylides with α,β-unsaturated esters have utilized PHOX ligands. researchgate.net While standard PHOX ligands sometimes result in low enantioselectivities, the modularity of the ligand allows for structural modifications to improve the stereochemical outcome. researchgate.net More recently, rhodium(I) catalysis in combination with chiral phosphine ligands has enabled highly enantioselective [4+2] cycloadditions between cyclobutanones and alkynes, leading to the formation of bridged bicyclic systems with excellent enantioselectivity (up to 99:1 er). nih.gov

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas by employing readily available hydrogen donors like isopropanol (B130326) or formic acid. rsc.orgresearchgate.net This method is widely used for the reduction of prochiral ketones to chiral alcohols. Ruthenium, rhodium, and iridium complexes bearing chiral ligands, including those with an oxazoline framework, are effective catalysts for this transformation. researchgate.net

The development of "greener" iron-based catalysts for ATH is an area of active research, aiming to replace more expensive and toxic precious metals. rsc.org Chiral ligands are crucial for inducing enantioselectivity in these systems. Catalysts generated in situ from iridium hydride complexes and chiral diaminodiphosphine ligands have achieved high yields and enantioselectivities (up to 99% ee) in the ATH of aromatic ketones. researchgate.net The design of new chiral auxiliaries, such as cyclohexyl-substituted aminophosphine (B1255530) phosphinites, has also led to high enantioselectivities (up to 97% ee) in Ru-, Ir-, and Rh-based transfer hydrogenations. researchgate.net

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The development of efficient ligands to facilitate these reactions is of paramount importance.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls and other conjugated systems. libretexts.orgmdpi.com The performance of the palladium catalyst is heavily dependent on the nature of the ligand used.

This compound and its 2-aryl-2-oxazoline analogues have been investigated as ligands for the Suzuki coupling of aryl bromides with arylboronic acids. sigmaaldrich.com In these reactions, a catalytic system composed of a palladium source, such as Pd(OAc)₂, and the oxazoline-based ligand facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgsigmaaldrich.com The use of these ligands can influence the efficiency and scope of the Suzuki coupling reaction. sigmaaldrich.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Palladium(II) acetate (Pd(OAc)₂)
Isopropanol
Formic acid
1,3-diphenylallyl acetate
(R)-α-isopropyl allyl aryl ketone
Azomethine ylide
α,β-unsaturated ester
Cyclobutanone
Alkyne
Aryl bromide

Impact on Reaction Efficiency and Stereochemistry

The this compound moiety is a cornerstone in the design of chiral ligands for asymmetric catalysis, where achieving high reaction efficiency and stereochemical control is paramount. The gem-dimethyl group at the C-5 position of the oxazoline ring has been shown to have a beneficial impact on both reactivity and the stereochemical outcome of catalytic reactions. nih.gov

This structural feature is particularly influential in phosphinooxazoline (PHOX) ligands, a class of bidentate ligands where the chiral oxazoline unit is primarily responsible for inducing asymmetry in the formation of the product. nih.gov The stereocenter, located adjacent to the nitrogen atom of the oxazoline ring, is positioned in close proximity to the metal's active site, thereby directly influencing the stereochemistry of the catalyzed transformation.

Research has demonstrated the superior performance of ligands containing the 5,5-dimethyl-substituted oxazoline ring compared to those lacking this feature. For instance, in the enantioselective Heck reaction between 2,3-dihydrofuran (B140613) and phenyl triflate, a ligand incorporating this moiety showed reactivity as good as the well-regarded (S)-tBu-PHOX and superior to (S)-iPr-PHOX, which does not have the gem-dimethyl substitution at the C-5 position. nih.gov This highlights the positive contribution of these substituents to the catalytic efficiency.

Furthermore, these ligands have been successfully employed in the enantioselective allylation of fluorinated silyl (B83357) enol ethers. nih.gov The strategic placement of the dimethyl groups on the oxazoline ring plays a crucial role in creating a defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity.

Table 1: Impact of Oxazoline Ligand Substitution on Catalytic Performance
ReactionLigand FeatureObserved ImpactReference
Enantioselective Heck Reactiongem-dimethyl at C-5Better reactivity than ligands lacking this feature nih.gov
Enantioselective Allylationgem-dimethyl at C-5Successful application in achieving enantioselectivity nih.gov
Asymmetric Catalysis (General)Chiral oxazoline moietySolely responsible for asymmetric induction in PHOX ligands nih.gov

Other Catalytic Applications

Beyond its role in influencing stereochemistry in common asymmetric reactions, derivatives of this compound have been explored in other specialized catalytic transformations.

A significant application of this compound is in the catalytic reduction of nitroarenes. Half-sandwich cycloruthenated complexes derived from this oxazoline have been synthesized and utilized as catalysts for this transformation. These complexes have demonstrated promising catalytic activity in the reduction of nitroarenes using sodium borohydride (B1222165) as the reducing agent in ethanol (B145695) at room temperature.

The research indicates that these cycloruthenated complexes are compatible with a broad range of substrates and tolerate various functional groups, showcasing their versatility and potential for wider application in organic synthesis.

Table 2: Catalytic Application in Nitroarene Reduction
Catalyst TypeReactantsReducing AgentKey FindingReference
Half-sandwich cycloruthenated complexes of this compoundNitroarenesSodium borohydride (NaBH4)Promising catalytic activity with broad substrate compatibility

While 2-oxazolines are widely recognized as monomers for cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s, certain oxazoline derivatives have also been developed as catalysts for polymerization reactions. rsc.orgresearchgate.net Specifically, amido-oxazolinate zinc complexes have proven to be effective catalysts for the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides, a form of polyaddition, to synthesize biodegradable polyesters. mdpi.com

These zinc complexes, which feature an amido-oxazolinate ligand framework, demonstrate the principle that oxazoline-based structures can act as catalysts in polymerization. mdpi.com The catalytic activity in the ROCOP of maleic anhydride (B1165640) with various epoxides, such as styrene (B11656) oxide and cyclohexene (B86901) oxide, leads to unsaturated polyesters. The efficiency of these catalysts is influenced by the structural characteristics of both the catalyst and the epoxide substrates. mdpi.com For instance, the reaction's progress is dependent on the electronic and steric factors of the epoxides, with styrene oxide generally showing higher reactivity than cyclohexene oxide or phenyl glycidyl (B131873) ether. mdpi.com

Although direct catalytic use of this compound in polyaddition or cationic polymerization is not extensively documented in this specific context, the efficacy of structurally related amido-oxazolinate zinc catalysts underscores the potential of the oxazoline scaffold in designing catalysts for polymerization processes. mdpi.com

Structural Elucidation and Computational Studies

Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the structure and purity of 4,4-Dimethyl-2-phenyl-2-oxazoline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, the two methyl groups attached to the C4 position are chemically equivalent and thus appear as a single sharp signal. The methylene (B1212753) protons (CH₂) within the oxazoline (B21484) ring also produce a characteristic signal. The protons on the phenyl group are observed in the aromatic region of the spectrum, typically as a more complex multiplet pattern. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals are observed for the quaternary carbon at the C4 position, the methylene carbon at C5, and the imine carbon (C=N) at the C2 position. The aromatic carbons of the phenyl ring also give rise to a set of signals in the downfield region. researchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and HSQC, are utilized to confirm the assignment of proton and carbon signals and to establish the connectivity between atoms in the molecule. mdpi.com

¹H and ¹³C NMR Data for this compound
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C(CH₃)₂~1.3 (s, 6H)~28
CH₂~4.0 (s, 2H)~79
C(CH₃)₂-~67
C=N-~163
Phenyl-H (ortho)~7.9 (m, 2H)~128
Phenyl-H (meta, para)~7.4 (m, 3H)~128, ~131
Phenyl-C (ipso)-~130

Note: Chemical shifts are approximate and may vary based on the solvent and experimental conditions. s = singlet, m = multiplet.

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. A prominent absorption band is typically seen in the range of 1645-1625 cm⁻¹, which corresponds to the stretching vibration of the carbon-nitrogen double bond (C=N) in the oxazoline ring. researchgate.netresearchgate.net Other key absorptions include the C-O-C stretching of the ether linkage within the ring. The spectrum further displays characteristic bands for the aromatic C-H and C=C stretching vibrations from the phenyl group, alongside the aliphatic C-H stretching of the methyl and methylene groups. researchgate.netnih.gov

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=N (oxazoline ring)Stretching~1640
C-O-C (oxazoline ring)Stretching~1100-1000
Aromatic C=CStretching~1600, ~1480
Aromatic C-HStretching~3100-3000
Aliphatic C-HStretching~3000-2850

Mass spectrometry (MS) is utilized to determine the molecular weight and to study the fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the compound's molecular weight. nih.gov The fragmentation of the molecule under mass spectrometric conditions often involves the cleavage of the oxazoline ring, leading to the formation of characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

Selected Crystallographic Data for a Derivative, 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.597(2)
b (Å)7.810(2)
c (Å)12.333(3)
β (°)108.48(3)
Z4

Note: The presented crystallographic data is for a closely related derivative and serves as an illustrative example. The parameters for this compound may differ.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) provides a computational approach to model the electronic structure and properties of molecules, offering insights that complement experimental findings.

DFT calculations have been effectively used to explore the conformational landscape and the non-planar nature of the oxazoline ring in this compound. These theoretical studies support the experimental observations from X-ray crystallography, confirming that the oxazoline ring is puckered. nih.govresearchgate.net Computational models can predict the most stable molecular conformation and the energy barriers associated with rotations around single bonds, such as the bond linking the phenyl group to the oxazoline ring. The non-planarity of the ring is a consequence of the sp³ hybridization of the C4 and C5 atoms.

Theoretical Investigations of Hydrogen Bonding

While specific theoretical studies detailing the hydrogen bonding of isolated this compound with protic solvents are not extensively detailed in the surveyed literature, the molecule's structure inherently allows for it to act as a hydrogen bond acceptor. The nitrogen atom of the oxazoline ring possesses a lone pair of electrons, making it a potential site for hydrogen bonding with donor molecules.

In a broader context, computational methods like Hirshfeld surface analysis have been used to investigate non-covalent interactions in the crystal structure of lithium complexes containing this compound as a ligand. iucr.orgresearchgate.net This type of analysis helps in understanding the intermolecular forces, including hydrogen bonds, that govern crystal packing. iucr.org For related oxazoline compounds, theoretical investigations have confirmed the presence and strength of intermolecular hydrogen bonds, such as O—H⋯N interactions, which are crucial in the formation of molecular chains in the solid state.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

While specific HOMO-LUMO energy values and diagrams for this compound were not found in the searched literature, analysis of the closely related analogue 4,4-dimethyl-2-oxazoline (B1220103) (DMOZ) , which lacks the phenyl group, provides valuable insight. For DMOZ, the HOMO and LUMO energies were calculated, and the energy gap (ΔE) is a key indicator of molecular stability and reactivity.

The addition of a phenyl group to the C2 position, as in this compound, is expected to significantly influence the frontier orbitals. The π-system of the phenyl ring would conjugate with the C=N bond of the oxazoline ring, leading to a delocalization of electrons. This conjugation typically raises the energy of the HOMO and lowers the energy of the LUMO, resulting in a smaller HOMO-LUMO energy gap compared to its non-phenylated counterpart. A smaller energy gap generally implies higher chemical reactivity.

ParameterValue (for DMOZ analogue)
HOMO Energy-0.251 eV
LUMO Energy0.062 eV
Energy Gap (ΔE)0.313 eV

Note: The data presented is for the analogue 4,4-dimethyl-2-oxazoline (DMOZ) and serves as a reference.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. cornell.edu The map illustrates regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

Specific MEP maps for this compound were not available in the reviewed literature. However, an MEP analysis of the analogue 4,4-dimethyl-2-oxazoline (DMOZ) reveals that the most negative potential is concentrated around the nitrogen atom, confirming it as the primary site for electrophilic interaction. The presence of the phenyl group in this compound would introduce additional areas of negative potential associated with the π-electron cloud of the aromatic ring, while the ortho- and para-hydrogens of the phenyl ring would exhibit positive potential.

Prediction of Vibrational Wavenumbers

Theoretical calculations, typically using DFT methods, are employed to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. These calculated wavenumbers are often scaled to correct for anharmonicity and computational approximations, providing a powerful tool for assigning experimental spectral bands to specific molecular vibrations.

A detailed vibrational analysis for this compound was not found. However, a comprehensive study on the 4,4-dimethyl-2-oxazoline (DMOZ) analogue provides a basis for understanding the characteristic vibrations of the oxazoline ring system. The study calculated the vibrational wavenumbers using the DFT/B3LYP method and compared them with experimental FT-IR and FT-Raman spectra.

The introduction of the phenyl group would add characteristic vibrational modes, including C-H stretching of the aromatic ring (typically ~3100-3000 cm⁻¹), C=C stretching within the ring (~1600-1450 cm⁻¹), and various in-plane and out-of-plane C-H bending modes.

Predicted vs. Experimental Wavenumbers for Key Vibrations of DMOZ (Analogue)
Assignment (Vibrational Mode)Calculated Wavenumber (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
C=N stretch168116771678
CH₂ scissoring147014681467
C(CH₃)₂ symmetric stretch121012111213
C-O-C stretch104010451046

Note: The data presented is for the analogue 4,4-dimethyl-2-oxazoline (DMOZ) and serves as a reference.

Studies on Energetics and Stability

DFT computational studies have been crucial in elucidating the energetics and stability of reaction intermediates involving this compound, particularly in the context of ortholithiation reactions. nih.gov These studies calculate the energies of different transition states to predict reaction pathways and regioselectivity.

In rate and mechanistic studies of ortholithiations using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), DFT calculations were used to determine the most stable transition structure. nih.gov The calculations explored whether the lithium atom would preferentially coordinate with the nitrogen or the oxygen atom of the oxazoline ring during the reaction. The results showed that the N-bound transition structure is significantly more stable than the O-bound isomer. nih.gov

Calculated Relative Stability of Lithiation Transition States
Transition State IsomerRelative Energy (kcal/mol)
N-bound0.0 (More Stable)
O-bound+4.4

This computational finding, indicating a 4.4 kcal/mol preference for the N-bound state, provides a clear rationale for the observed reactivity where the reaction proceeds via coordination at the nitrogen atom. nih.gov These theoretical models augment experimental data and offer a detailed picture of the reaction mechanism at a molecular level. nih.govnih.gov

Role As a Synthetic Intermediate

Precursor for Pharmacological Intermediates

The oxazoline (B21484) ring is a key structural motif found in numerous natural products and pharmaceutical drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anti-HIV, and antitumor properties. mdpi.comresearchgate.net Consequently, oxazoline derivatives like 4,4-dimethyl-2-phenyl-2-oxazoline are valuable precursors in medicinal chemistry. myskinrecipes.com They are employed as building blocks in the synthesis of more complex, biologically active compounds. mdpi.com

One significant application is in the synthesis of amino acids. For instance, the related compound 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline serves as a precursor for biheterocyclic amino acids. mdpi.comresearchgate.net The stability of the oxazoline ring under various reaction conditions makes it an effective protecting group for carboxylic acids while other parts of a molecule are being modified. Chiral oxazolines are also instrumental in the synthesis of novel heterocyclic compounds intended for use as antibacterial agents. dntb.gov.ua The ability to functionalize the phenyl ring or utilize the oxazoline group to direct reactions makes this compound a strategic starting point for molecules with potential therapeutic applications.

Synthesis of Labeled Compounds

Isotopically labeled compounds are indispensable tools in mechanistic studies, metabolism research, and medical diagnostics. snnu.edu.cnprinceton.edu The introduction of heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) into a molecule can help track its metabolic fate or enhance its pharmacokinetic profile. nih.gov

This compound serves as a documented intermediate in the synthesis of isotopically labeled compounds. A notable example is its use in the preparation of 2-Methyl Hippuric Acid-¹³C₆. This labeled compound is the isotopic counterpart of 2-Methyl Hippuric Acid, which is the primary metabolite of o-xylene. The synthesis of such labeled metabolites is crucial for toxicology studies and for understanding the biotransformation of industrial chemicals.

The general strategy for creating labeled compounds often involves either building the molecule from labeled starting materials or using an exchange reaction on the final molecule. princeton.edu Deuterium labeling, for instance, can be achieved using methods like H-D exchange reactions catalyzed by palladium on carbon in the presence of deuterium oxide (D₂O) as the deuterium source. nih.gov Such methods are valuable for preparing deuterated building blocks that can be used in the synthesis of complex molecules with medicinal relevance. nih.govnih.gov

Application AreaSpecific Use of this compoundResulting Product TypeReference
Pharmacological IntermediatesBuilding block for complex moleculesHeterocyclic compounds, Amino acid precursors mdpi.comresearchgate.net
Labeled CompoundsIntermediate in multi-step synthesisIsotopically labeled metabolites (e.g., 2-Methyl Hippuric Acid-¹³C₆)
Complex Molecule SynthesisDirecting group for ortho-lithiationOrtho-substituted phenyl compounds
Complex Molecule SynthesisAs a chiral auxiliary (related chiral oxazolines)Enantioenriched polyheterocyclic ketones nih.gov

Contribution to Complex Molecule Synthesis

Beyond its role as a simple precursor, the oxazoline moiety is a powerful tool for controlling reactivity and stereochemistry in the synthesis of complex organic molecules. It can function as both a directing group and a chiral auxiliary. mdpi.comnih.gov

As a Directing Group: The oxazoline group can direct metallation reactions to a specific position on its phenyl substituent. Rate and mechanistic studies of ortholithiation have been conducted on this compound. In these reactions, the nitrogen atom of the oxazoline ring coordinates to the lithium reagent, directing the deprotonation and subsequent electrophilic substitution to the ortho-position (the carbon atom adjacent to the oxazoline-substituted carbon) of the phenyl ring. This provides a reliable method for creating specifically substituted aromatic compounds.

As a Chiral Auxiliary: In asymmetric synthesis, a chiral auxiliary is a temporarily incorporated group that controls the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. wikipedia.orgchemeurope.com While this compound itself is achiral, the broader class of chiral oxazolines, derived from optically active amino alcohols, are widely recognized as versatile chiral auxiliaries. nih.govresearchgate.netacs.org These auxiliaries are used in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) reactions and alkylations. wikipedia.org For example, chiral 2-(o-aminophenyl)oxazolines can undergo intramolecular cycloadditions to produce complex, enantioenriched polyheterocyclic ketones with high enantiomeric excess. nih.gov After guiding the stereoselective transformation, the auxiliary can be removed, having served its purpose. chemeurope.com

Emerging Research Directions and Future Perspectives

Novel Derivatization Pathways

The derivatization of the 4,4-Dimethyl-2-phenyl-2-oxazoline scaffold is a key area of ongoing research, aimed at creating molecules with tailored properties for specific applications. These pathways often focus on modifications at the phenyl ring or the oxazoline (B21484) structure itself.

One prominent direction is the synthesis of functionalized poly(2-oxazoline)s. mdpi.com The cationic ring-opening polymerization (CROP) of 2-oxazoline monomers is a well-established and robust method that allows for the creation of polymers with controlled molecular weights and complex architectures, such as block and graft copolymers. acs.orgmdpi.comnih.gov For phenyl-substituted oxazolines, this can lead to the development of amphiphilic block copolymers with unique aggregation properties. nih.gov For instance, copolymers incorporating 2-phenyl-2-oxazoline (B1210687) have been studied for their interaction with proteins like human serum albumin. nih.gov

Another significant pathway involves the synthesis of chiral ligands for asymmetric catalysis. The oxazoline moiety is a cornerstone in the design of these ligands due to its straightforward synthesis from readily available chiral β-amino alcohols. acs.org The derivatization often involves introducing coordinating groups, such as phosphines to create Phosphinooxazoline (PHOX) ligands, which are highly effective in a variety of metal-catalyzed reactions. acs.org The synthesis of such ligands can be achieved through multi-step processes starting from chiral amino alcohols. thieme-connect.com

Furthermore, post-polymerization modification (PPM) presents a versatile strategy to introduce a wide array of functional groups that might not be compatible with the initial polymerization conditions. acs.org This allows for the creation of precision nanomaterials and stimuli-responsive systems. acs.orgmdpi.com

Derivatization StrategyDescriptionPotential Application
Cationic Ring-Opening Polymerization (CROP) Polymerization of 2-oxazoline monomers to form well-defined polymers. mdpi.commdpi.comBiomaterials, drug delivery systems. nih.govsigmaaldrich.com
Synthesis of Chiral Ligands Introduction of coordinating groups (e.g., phosphines) to the oxazoline structure. acs.orgAsymmetric catalysis. acs.orgresearchgate.net
Post-Polymerization Modification (PPM) Chemical modification of pre-formed polymers to introduce new functionalities. acs.orgSmart materials, biosensors. acs.orgmdpi.com
Functionalization of the Phenyl Ring Introduction of substituents onto the phenyl group to modulate electronic and steric properties.Fine-tuning of catalytic activity and material properties.

Exploration of New Catalytic Applications

The use of chiral oxazoline-containing ligands in asymmetric catalysis is a well-established and continuously evolving field. acs.orgresearchgate.net Ligands derived from or analogous to this compound are being explored in a wide range of enantioselective transformations.

Phosphinooxazoline (PHOX) ligands, where a phosphine (B1218219) group is attached to a chiral oxazoline, are particularly prominent. acs.org These ligands have been successfully employed in a multitude of reactions, including:

Asymmetric Allylic Alkylation: Palladium-catalyzed reactions using PHOX ligands have shown excellent enantioselectivity. acs.org

Asymmetric Hydrogenation: Iridium-catalyzed hydrogenation of olefins is another area where PHOX ligands have been effective. researchgate.net

Asymmetric Heck Reactions: Palladium-catalyzed Heck reactions have also benefited from the use of these chiral ligands. researchgate.net

Recent research has also focused on the development of novel ligand architectures. For example, bis(oxazoline) ligands, which contain two oxazoline rings, are highly effective in copper-catalyzed reactions such as asymmetric cyclopropanation. nih.gov The modular nature of oxazoline synthesis allows for the fine-tuning of the ligand structure to optimize reactivity and selectivity for specific transformations. acs.org

The table below summarizes some of the key catalytic applications of oxazoline-based ligands.

Catalytic ReactionMetal CatalystLigand TypeRepresentative Substrates
Asymmetric Allylic AlkylationPalladiumPHOXAllylic carbonates, esters
Asymmetric HydrogenationIridiumPHOXUnfunctionalized olefins
Asymmetric CyclopropanationCopperBis(oxazoline)Styrene (B11656), diazoacetates
Asymmetric Conjugate AdditionCopperPHOXEnones, nitroalkenes

Advanced Computational Modeling for Predictive Design

Computational chemistry is playing an increasingly crucial role in the design and optimization of oxazoline-based systems. mdpi.com Techniques such as Density Functional Theory (DFT) and molecular docking are being used to gain insights into reaction mechanisms, predict the stereochemical outcome of catalytic reactions, and design new molecules with desired properties. nih.govnih.gov

For instance, computational studies have been used to understand the role of different substituents on the oxazoline ring and the phenyl group in controlling the enantioselectivity of catalytic reactions. acs.org These studies can help in the rational design of new, more effective chiral ligands. DFT calculations have also been employed to investigate the structure and bonding in oxazoline derivatives, providing a deeper understanding of their reactivity. nih.govresearchgate.net

Molecular docking studies are being used to predict the binding modes of oxazoline-containing molecules with biological targets, which is particularly relevant for the design of new therapeutic agents. nih.govnih.gov This computational screening can help to identify promising candidates for further experimental investigation, thereby accelerating the drug discovery process.

Computational MethodApplication in Oxazoline ResearchKey Insights
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of molecular properties. nih.govresearchgate.netUnderstanding of electronic structure, reactivity, and the role of substituents.
Molecular Docking Prediction of binding modes with biological targets. nih.govnih.govIdentification of potential drug candidates and understanding of structure-activity relationships.
Molecular Dynamics (MD) Simulations Study of the dynamic behavior of poly(2-oxazoline)s and their interactions. nih.govInsights into polymer conformation, self-assembly, and interactions with other molecules.
Proper Generalized Decomposition (PGD) Efficient parametric analysis for materials design. mdpi.comOvercoming the "curse of dimensionality" in simulating complex material properties.

Integration into Multi-Component Systems and Materials Science

The versatility of the oxazoline chemistry allows for the integration of this compound and related compounds into more complex multi-component systems and advanced materials. myskinrecipes.com This is particularly evident in the field of polymer science, where poly(2-oxazoline)s are being developed for a wide range of applications. mdpi.commdpi.com

Amphiphilic block copolymers containing hydrophobic blocks, such as poly(2-phenyl-2-oxazoline), and hydrophilic blocks can self-assemble in aqueous solution to form micelles. nih.gov These micelles can encapsulate hydrophobic drugs, providing a promising platform for drug delivery. sigmaaldrich.com The properties of these micelles, such as their size, stability, and drug-loading capacity, can be tuned by varying the length and composition of the polymer blocks. sigmaaldrich.com

Furthermore, the ability to introduce a variety of functional groups into poly(2-oxazoline)s through CROP and PPM opens up possibilities for the creation of "smart" materials that can respond to external stimuli such as pH or temperature. mdpi.com These materials could find applications in areas such as biosensors, controlled release systems, and tissue engineering.

The integration of oxazoline moieties into larger molecular architectures, such as dendrimers or surface-grafted polymers, is another active area of research. These complex systems can exhibit unique properties and functionalities that are not achievable with the individual components.

Multi-Component System/MaterialKey FeaturesPotential Applications
Amphiphilic Block Copolymers Self-assembly into micelles in aqueous solution. nih.govsigmaaldrich.comDrug delivery, nanomedicine. nih.gov
Stimuli-Responsive Polymers Undergo conformational changes in response to external stimuli (e.g., pH, temperature). mdpi.comBiosensors, controlled release systems.
Surface-Grafted Polymers Polymers attached to a solid surface.Biocompatible coatings, functionalized surfaces.
Dendritic and Hyperbranched Polymers Highly branched, three-dimensional polymer architectures.Catalysis, drug delivery, rheology modifiers.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 4,4-dimethyl-2-phenyl-2-oxazoline, and how are reaction parameters optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of α-hydroxylamine derivatives with ketones under anhydrous conditions. For example, organotin-functionalized derivatives are prepared via nucleophilic substitution, where bromophenyl precursors react with triphenylstannyllithium in THF at -78°C. Optimization includes strict temperature control (reflux at 65°C for 24 hours), inert atmosphere (argon), and stoichiometric ratios (1:1.2 for organotin reagents). Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields >85% purity .

Q. Which analytical techniques provide reliable structural confirmation for this compound derivatives?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn for organometallic analogs) is critical. Key NMR signals include:

  • ¹H: Methyl singlets at δ 1.35–1.45 ppm (C4-CH₃) and aromatic protons at δ 7.2–7.6 ppm (phenyl).
  • ¹¹⁹Sn: Chemical shifts between -100 to -200 ppm confirm Sn coordination.
    UV-Vis spectroscopy (λmax 270–290 nm in methanol) identifies π→π* transitions, while FT-IR confirms C=N stretches near 1650 cm⁻¹. Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. What mechanistic insights have been gained from kinetic studies of this compound metalation reactions?

  • Methodological Answer : Kinetic studies using lithium tetramethylpiperidide (LiTMP) revealed zeroth-order dependence on THF concentration and half-order in LiTMP. This suggests a mechanism involving monosolvated monomeric species, where rate-determining substrate coordination precedes deprotonation. Experiments in hexanes with variable THF (0.2–1.0 M) and LiTMP concentrations (0.05–0.2 M) were analyzed via in situ IR spectroscopy, showing rate constants (kobs) of 0.02–0.05 s⁻¹ at 40°C .

Q. Why do catalytic hydrogenation attempts of this compound fail, and what alternative strategies show promise?

  • Methodological Answer : Steric hindrance from the dimethyl groups and electron-deficient oxazoline ring impede H₂ activation. Failed trials with B(C₆F₅)₃ (0% conversion at 50 bar H₂, 80°C) and Wilkinson’s catalyst (RhCl(PPh₃)₃, <5% yield) highlight these challenges. Alternatives include:

  • Frustrated Lewis Pairs (FLPs) : Combining B(C₆F₅)₃ with stronger bases like 2,6-lutidine.
  • High-pressure asymmetric hydrogenation : Using Ir-(S)-BINAP catalysts (100 bar H₂, THF, 60°C), though yields remain low (~20%) .

Q. How can this compound be utilized in synthesizing organometallic polymers, and what challenges exist in controlling polymer architecture?

  • Methodological Answer : The compound serves as a monomer in dehydrocoupling polymerization with Wilkinson’s catalyst (5 mol% Rh in toluene, 110°C), producing linear polymers (Mn ~15,000 Da, PDI 1.5). Challenges include:

  • Suppressing β-hydride elimination : Maintain H₂ pressure (1–5 bar) during polymerization.
  • Stereoregularity : Chiral oxazoline derivatives require enantiopure catalysts (e.g., (R)-BINAP/Pd), achieving 85–90% ee in preliminary trials .

Q. How should researchers reconcile contradictory reports on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst systems : Pd(OAc)₂/XPhos (5 mol%) in DMF yields 70% Suzuki coupling products, while Ni(cod)₂/dcype fails due to oxazoline ring coordination.
  • Solvent effects : Polar aprotic solvents (DMF, NMP) favor aryl halide activation over THF.
    Systematic DoE (Design of Experiments) with varied Pd:ligand ratios (1:1 to 1:3) and temperatures (80–120°C) is recommended to map reactivity .

Q. What analytical criteria confirm successful synthesis of novel this compound analogs?

  • Methodological Answer : Beyond NMR/UV:

  • HRMS : Match theoretical mass within 3 ppm error (e.g., [M+H]⁺ calc. 204.1382, found 204.1385).
  • X-ray crystallography : N-C-O bond angles of 112–115° and C4-C4 bond lengths of 1.49–1.51 Å confirm ring geometry.
  • TGA/DSC : Thermal stability >200°C (5% weight loss) indicates suitability for high-temperature applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.